4-(decyloxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C24H32N2O3 This compound is characterized by the presence of a decyloxy group attached to a benzene ring, a hydrazide functional group, and a hydroxyphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide typically involves the following steps:
Preparation of 4-(decyloxy)benzohydrazide: This intermediate can be synthesized by reacting 4-(decyloxy)benzoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The 4-(decyloxy)benzohydrazide is then reacted with 2-hydroxybenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyphenylmethylidene moiety is crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: Shares the decyloxy and hydrazide groups but lacks the hydroxyphenylmethylidene moiety.
4-Decyloxybenzoic acid: Contains the decyloxy group but lacks the hydrazide and hydroxyphenylmethylidene groups.
Uniqueness
4-(Decyloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C24H32N2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H32N2O3/c1-2-3-4-5-6-7-8-11-18-29-22-16-14-20(15-17-22)24(28)26-25-19-21-12-9-10-13-23(21)27/h9-10,12-17,19,27H,2-8,11,18H2,1H3,(H,26,28)/b25-19+ |
InChI Key |
POGYHUGHSXIMAQ-NCELDCMTSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.